molecular formula C15H19N2O4- B14591057 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate CAS No. 61085-54-9

4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate

Katalognummer: B14591057
CAS-Nummer: 61085-54-9
Molekulargewicht: 291.32 g/mol
InChI-Schlüssel: FLEAJPXKUFNEKE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of an aniline group attached to a piperidine ring, which is further substituted with ethoxycarbonyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its structural features .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61085-54-9

Molekularformel

C15H19N2O4-

Molekulargewicht

291.32 g/mol

IUPAC-Name

4-anilino-1-ethoxycarbonylpiperidine-4-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-21-14(20)17-10-8-15(9-11-17,13(18)19)16-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3,(H,18,19)/p-1

InChI-Schlüssel

FLEAJPXKUFNEKE-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)N1CCC(CC1)(C(=O)[O-])NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.